molecular formula C28H45N6O17P3S B1236100 Biotin-11-dutp CAS No. 86303-25-5

Biotin-11-dutp

Cat. No.: B1236100
CAS No.: 86303-25-5
M. Wt: 862.7 g/mol
InChI Key: AZRNEVJSOSKAOC-VPHBQDTQSA-N
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Description

Biotin-11-2’-deoxyuridine-5’-triphosphate is a biotinylated nucleotide analog used primarily for non-radioactive labeling of deoxyribonucleic acid. This compound is designed to be incorporated into deoxyribonucleic acid during enzymatic reactions, replacing its natural counterpart, deoxythymidine triphosphate. The biotin moiety allows for subsequent detection using streptavidin conjugates, making it a valuable tool in molecular biology and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-11-2’-deoxyuridine-5’-triphosphate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of biotinylated uridine derivatives, which are then converted into their triphosphate forms. The key steps involve:

    Biotinylation of Uridine: Uridine is reacted with biotinylation reagents to attach the biotin moiety to the uridine molecule.

    Phosphorylation: The biotinylated uridine is then phosphorylated to form the triphosphate derivative. .

Industrial Production Methods

Industrial production of Biotin-11-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-11-2’-deoxyuridine-5’-triphosphate primarily undergoes enzymatic incorporation reactions. These include:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is biotin-labeled deoxyribonucleic acid, which can be detected using streptavidin conjugates .

Scientific Research Applications

Biotin-11-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

Biotin-11-2’-deoxyuridine-5’-triphosphate exerts its effects by being enzymatically incorporated into deoxyribonucleic acid during synthesis. The biotin moiety attached to the uridine allows for subsequent detection using streptavidin conjugates. The molecular targets include deoxyribonucleic acid polymerases and other enzymes involved in deoxyribonucleic acid synthesis. The pathways involved are those related to deoxyribonucleic acid replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • Biotin-16-2’-deoxyuridine-5’-triphosphate
  • Biotin-11-2’-deoxycytidine-5’-triphosphate
  • Digoxigenin-11-2’-deoxyuridine-5’-triphosphate

Uniqueness

Biotin-11-2’-deoxyuridine-5’-triphosphate is unique due to its optimal linker length, which ensures efficient incorporation into deoxyribonucleic acid and effective interaction with streptavidin conjugates. This makes it particularly suitable for a wide range of molecular biology applications .

Biological Activity

Biotin-11-dUTP (deoxyuridine triphosphate) is a biotin-labeled nucleotide that plays a crucial role in molecular biology, particularly in DNA labeling and detection techniques. Its unique structure, characterized by an 11-atom linker between the biotin moiety and dUTP, enhances its incorporation into DNA and interaction with avidin or streptavidin. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and research findings.

Structure and Properties

This compound is chemically defined as 2'-deoxy-5-[(1E)-3-[[6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]-1-propen-1-yl]uridine 5'-(tetra(triethylammonium) triphosphate) with a molecular formula of C28H41N6O17P3C_{28}H_{41}N_6O_{17}P_3. The linker length is significant as it influences both the efficiency of incorporation into DNA and the binding affinity to streptavidin .

Applications in Molecular Biology

This compound is widely utilized in various molecular biology techniques:

  • PCR (Polymerase Chain Reaction) : It serves as a substitute for dTTP in PCR, allowing for the amplification of biotin-labeled DNA.
  • Nick Translation : This method incorporates this compound into DNA fragments, facilitating subsequent detection.
  • Reverse Transcription : Used in synthesizing cDNA from RNA templates, enabling the study of gene expression.
  • Apoptosis Assays : Its incorporation into DNA allows for the detection of apoptotic cells by identifying fragmented DNA .

The biological activity of this compound primarily revolves around its incorporation into nucleic acids. Upon enzymatic incorporation, the resulting biotin-labeled DNA can be detected using various methods:

  • Streptavidin Conjugates : Biotin's strong affinity for streptavidin allows for sensitive detection using horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugates.
  • Fluorescent Dyes : Biotin-labeled probes can be conjugated with fluorescent dyes for visualization under a microscope.
  • Magnetic Beads : The biotin-streptavidin interaction can be utilized for isolating biotinylated DNA via magnetic separation techniques .

Research Findings and Case Studies

Several studies have highlighted the efficacy and versatility of this compound in various applications:

Table 1: Summary of Research Findings

StudyApplicationKey Findings
Choi et al. (2015)DNA Damage ResponseDemonstrated efficient incorporation of this compound in analyzing DNA damage response pathways in mammalian cells .
Day et al. (1990)HPV DetectionUtilized biotinylated probes for detecting human papillomavirus type 16; showed high sensitivity and specificity .
Mapping TechniquesCytogeneticsEmployed this compound in constructing physical maps of chromosomes; facilitated the identification of chromosomal abnormalities .

Properties

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRNEVJSOSKAOC-VPHBQDTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N6O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86303-25-5
Record name Biotin-11-dutp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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